N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE -

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE

Catalog Number: EVT-4941678
CAS Number:
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[3-(Aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide belongs to the class of vinylogous urea compounds. While its specific source is not explicitly mentioned in the provided literature, research suggests its potential as an inhibitor of Human Immunodeficiency Virus (HIV)-encoded Ribonuclease H (RNase H). []

Mechanism of Action

Studies suggest that N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide and similar vinylogous ureas might exert their inhibitory effect on HIV RNase H by interacting with the p51 thumb subdomain of the enzyme. This interaction potentially interferes with the catalytically conserved His539 residue of the p66 RNase H domain, ultimately inhibiting the enzyme's activity. [] Furthermore, research indicates that these compounds might possess the ability to modify the reverse transcriptase orientation on RNA-DNA hybrids, particularly those resembling the initiation complex of plus-strand DNA synthesis. []

2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

  • Relevance: This compound is structurally related to N-[3-(Aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide through the shared cyclohepta[b]thiophene scaffold and the presence of a carbonitrile group at the 3-position. The difference lies in the substituent at the 2-position, highlighting potential areas for exploring structure-activity relationships. []

2-(3,4-Dihydroxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

    Compound Description: This catechol derivative demonstrates inhibitory activity against HIV-1 RNase H in the nanomolar range. It also possesses a cyclohepta[b]thiophene core with a carboxamide group at the 3-position, similar to the target compound. Additionally, it features a pyridin-2-yl substituent on the carboxamide nitrogen and a 3,4-dihydroxybenzamido group at the 2-position. []

    Relevance: This compound shares significant structural similarities with N-[3-(Aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide, including the cyclohepta[b]thiophene scaffold and the 3-carboxamide group. The presence of a pyridine ring (in the form of a pyridin-2-yl substituent) further strengthens the structural relationship, as nicotinamide itself contains a pyridine ring. The different substituents at the 2-position of the cyclohepta[b]thiophene ring present another point of comparison for understanding structure-activity relationships. []

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

    Compound Description: Identified as a vinylogous urea, this compound exhibits modest inhibitory activity against the RNase H activity of HIV-1 and HIV-2 reverse transcriptase (RT). []

    Relevance: This compound represents a simplified structure of N-[3-(Aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide. It retains the core cyclohepta[b]thiophene ring system and the 3-carboxamide group but lacks the nicotinamide substituent at the 2-position. This direct structural comparison provides valuable insights into the contribution of the nicotinamide moiety to the overall activity of the target compound. []

N-[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide (Compound 2)

    Compound Description: This vinylogous urea, while sharing the carboxamide functionality with the target compound, features a distinct dimethylthiophene ring instead of the cyclohepta[b]thiophene core. It also exhibits modest inhibition of HIV RNase H activity. []

    Relevance: Despite belonging to the vinylogous urea class and exhibiting similar biological activity, this compound diverges structurally from N-[3-(Aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide due to the absence of the cyclohepta[b]thiophene core. This comparison highlights the potential importance of the specific ring system for the biological activity of interest. []

    Compound Description: This refers to a series of compounds studied to understand the structure-activity relationship of vinylogous ureas as RNase H inhibitors. Modifications included varying the cycloalkyl substituents on the thiophene ring (cyclohexane, cyclopentane, cyclooctane), as well as altering the 2-NH2 and 3-CONH2 groups. []

    Relevance: This group of compounds provides a framework for understanding how modifications to the core structure of N-[3-(Aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide might affect its activity. The variations in cycloalkyl size and substitutions at the 2- and 3- positions offer insights into the pharmacophore features essential for RNase H inhibition. []

Properties

Product Name

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyridine-3-carboxamide

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C16H17N3O2S/c17-14(20)13-11-6-2-1-3-7-12(11)22-16(13)19-15(21)10-5-4-8-18-9-10/h4-5,8-9H,1-3,6-7H2,(H2,17,20)(H,19,21)

InChI Key

DVUIVSPGQHYXMZ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CN=CC=C3

Solubility

6 [ug/mL]

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.